![molecular formula C18H20N2O4S B609162 2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide CAS No. 1646499-97-9](/img/structure/B609162.png)
2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide”, also known as ML 382, is a potent and selective positive allosteric modulator of MrgX1 . It has a molecular formula of C18H20N2O4S and a molecular weight of 360.42 .
Molecular Structure Analysis
The molecular structure of ML 382 is represented by the formula C18H20N2O4S . Unfortunately, the search results do not provide a detailed molecular structure analysis.Applications De Recherche Scientifique
Modulation of G-Protein-Coupled Receptors
ML382 is a positive allosteric modulator of Mas-related G-protein-coupled receptor X1 (MrgprX1, MrgX1, SNSR4), a G-protein coupled receptor selectively expressed in dorsal root ganglion (DRG) neurons . This modulation can have significant implications in various biological processes controlled by these receptors.
Pain Management
ML382 has been shown to be involved in the management of pain. It enhances the ability of BAM8-22 to inhibit high-voltage-activated Ca2+ channels and attenuate spinal nociceptive transmission . Both BAM8-22 and ML382 effectively attenuated evoked, persistent, and spontaneous pain without causing obvious side effects .
Itch Management
MrgX1, the receptor that ML382 modulates, is believed to be a functional ortholog of mouse MrgC11, which has been shown to be involved in itch . Therefore, ML382 could potentially be used in the management of itch.
Antimicrobial Activity
2-Aminobenzamide derivatives, a class of compounds to which ML382 belongs, have been synthesized and tested against various bacterial and fungal strains . These compounds have shown potential as antimicrobial agents.
Enantioseparation Studies
The cyclopropyl-containing sulfonyl amino acid structure of ML382 has been used in studies focusing on the development of a chromatographic enantioselective method suitable for distinguishing and quantifying resulting isomers .
Neurological Research
Given its role in modulating G-protein-coupled receptors in DRG neurons, ML382 could potentially be used in neurological research, particularly in studies focusing on the role of these receptors in various neurological conditions .
Propriétés
IUPAC Name |
2-(cyclopropylsulfonylamino)-N-(2-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-2-24-17-10-6-5-9-16(17)19-18(21)14-7-3-4-8-15(14)20-25(22,23)13-11-12-13/h3-10,13,20H,2,11-12H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSLEKLNDJJJLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid](/img/structure/B609080.png)
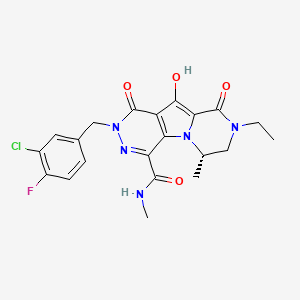
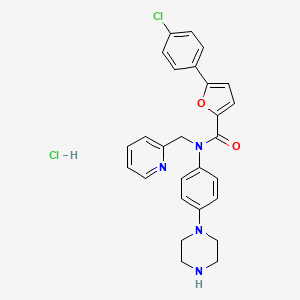
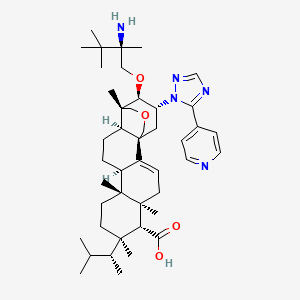

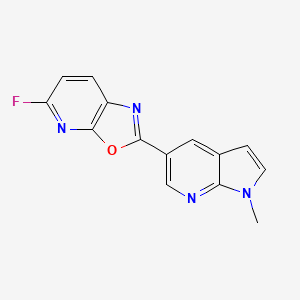
![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)



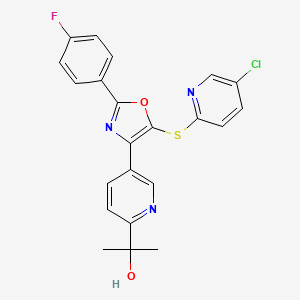
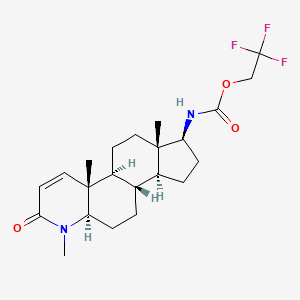
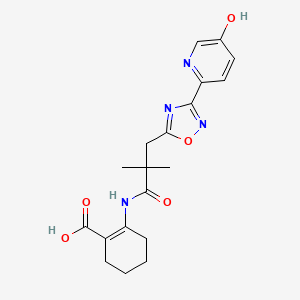
![2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B609102.png)